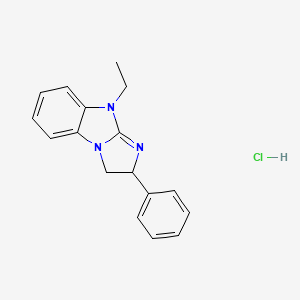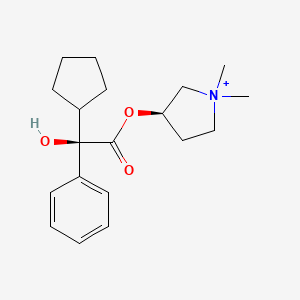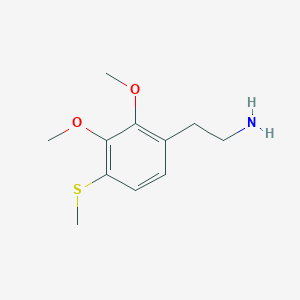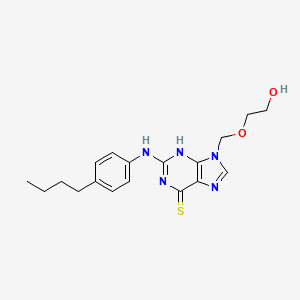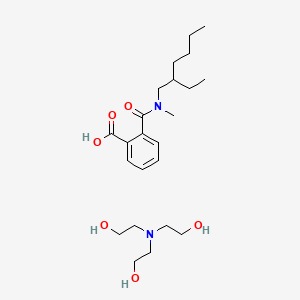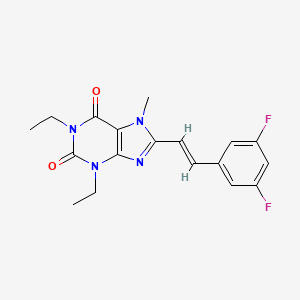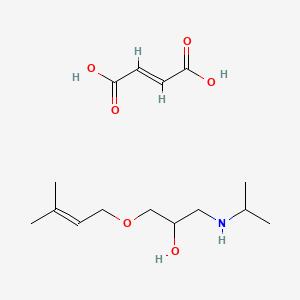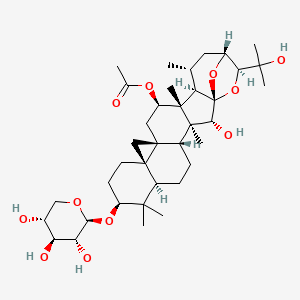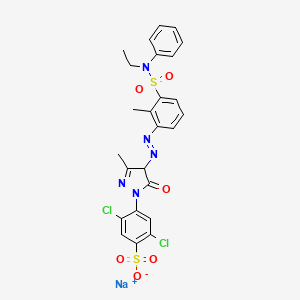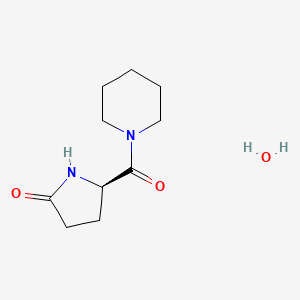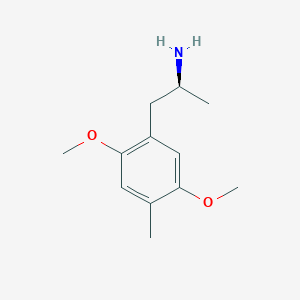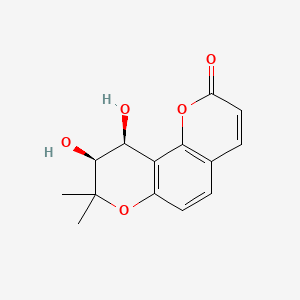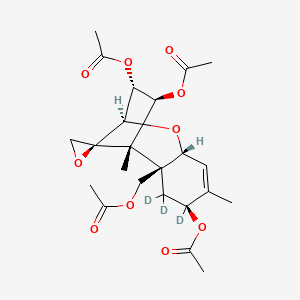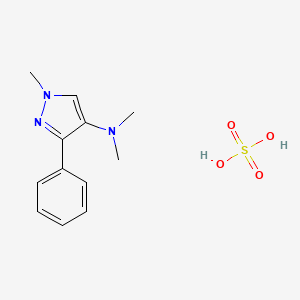
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate: is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate, a common synthetic route includes the reaction of 4-(dimethylamino)acetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst such as iodine or a transition metal to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure consistent quality and high yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles .
Applications De Recherche Scientifique
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-methyl-4-(dimethylamino)pyrazole
- 3,5-Dimethyl-4-(dimethylamino)pyrazole
- 4-(Dimethylamino)-1-methyl-3-(trifluoromethyl)pyrazole
Uniqueness
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the phenyl group contributes to its stability and biological activity .
Propriétés
Numéro CAS |
91857-54-4 |
|---|---|
Formule moléculaire |
C12H17N3O4S |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
sulfuric acid;N,N,1-trimethyl-3-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3.H2O4S/c1-14(2)11-9-15(3)13-12(11)10-7-5-4-6-8-10;1-5(2,3)4/h4-9H,1-3H3;(H2,1,2,3,4) |
Clé InChI |
CKNIHRBTTSQDLN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2=CC=CC=C2)N(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


